molecular formula C8H5N3O B12361707 1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo-

1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo-

Cat. No.: B12361707
M. Wt: 159.14 g/mol
InChI Key: AYTSDZBCKRIWIF-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. It is a derivative of benzimidazole, featuring a nitrile group at the 5-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with cyanogen bromide, followed by oxidation to introduce the keto group . The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The pathways involved often include the modulation of cellular signaling cascades and the inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the keto and nitrile groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-oxo-3,5-dihydrobenzimidazole-5-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3,5H,(H,11,12)

InChI Key

AYTSDZBCKRIWIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2=CC1C#N

Origin of Product

United States

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